N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular weight of “N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine” is 233.23 g/mol .
Scientific Research Applications
Antibacterial Activity
Imidazole derivatives, including N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine , have been studied for their antibacterial properties. These compounds have shown moderate activity against various bacterial strains . The presence of the imidazole ring is crucial for the interaction with bacterial cell components, potentially leading to the development of new antibacterial agents.
Antifungal Applications
Similar to their antibacterial properties, imidazole-based compounds also exhibit antifungal activity. The effectiveness of these compounds is measured by the inhibition zones they create, which indicates their potential to treat fungal infections .
Antioxidant Potential
Imidazole compounds have been synthesized and evaluated for their antioxidant potential. They have demonstrated good scavenging potential, which is comparable to ascorbic acid in some cases. This suggests that N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine could be used in research focused on oxidative stress-related diseases .
Anti-inflammatory Properties
The imidazole moiety is known to contribute to anti-inflammatory effects. While specific studies on N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine may be limited, the general class of imidazole derivatives has been reported to possess anti-inflammatory activities, which could be explored further for this compound .
Antitumor and Anticancer Research
Imidazole derivatives are being explored for their potential in antitumor and anticancer therapies. The structural features of these compounds, including the imidazole ring, play a significant role in their ability to interact with cancer cells and may lead to the development of novel oncological treatments .
Chemotherapeutic Applications
The broad range of biological activities of imidazole derivatives makes them valuable in the development of chemotherapeutic agents. Their interaction with DNA structures and other cellular components can be leveraged in designing drugs for various diseases, including those that require chemotherapeutic intervention .
Future Directions
properties
IUPAC Name |
N-(2-imidazol-1-ylethyl)-3-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c16-15(17)9-2-1-3-12-10(9)13-5-7-14-6-4-11-8-14/h1-4,6,8H,5,7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLMXDDXVUBFSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCN2C=CN=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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